3-Hexenyl salicylate
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Overview
Description
3-Hexenyl salicylate: is an organic compound with the molecular formula C13H16O3 . It is a colorless to pale yellow liquid with a strong, fresh, leafy scent and a sweet undertone. This compound is commonly used in the fragrance industry to impart a floral or leafy note to various products such as shampoos and soaps .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hexenyl salicylate is typically synthesized through an esterification reaction between cis-3-Hexenol and salicylic acid . This reaction is often catalyzed by strong acids such as sulfuric acid or acid resins . The reaction conditions usually involve heating the reactants under reflux to facilitate the formation of the ester.
Industrial Production Methods: In industrial settings, the esterification process is optimized for large-scale production. The use of azeotropic distillation helps in removing water formed during the reaction, thereby driving the reaction to completion. The product is then purified through distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 3-Hexenyl salicylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various esters or other substituted products depending on the reagents used
Scientific Research Applications
3-Hexenyl salicylate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in plant signaling and defense mechanisms.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Widely used in the fragrance industry to formulate perfumes, soaps, and shampoos .
Mechanism of Action
The mechanism of action of 3-Hexenyl salicylate involves its interaction with various molecular targets:
Molecular Targets: It can interact with olfactory receptors, eliciting a sensory response.
Pathways Involved: The compound may activate signaling pathways related to plant defense mechanisms, leading to the production of secondary metabolites.
Comparison with Similar Compounds
- cis-3-Hexenyl acetate
- cis-3-Hexenol
- Benzyl salicylate
- Amyl salicylate
Comparison:
- cis-3-Hexenyl acetate: Similar in structure but has an acetate group instead of a salicylate group, resulting in a different scent profile.
- cis-3-Hexenol: Lacks the ester group, making it more volatile and giving it a stronger grassy scent.
- Benzyl salicylate: Contains a benzyl group, providing a more floral and less green scent.
- Amyl salicylate: Has an amyl group, offering a softer and more orchid-like fragrance .
3-Hexenyl salicylate stands out due to its unique combination of a fresh, leafy scent with a sweet undertone, making it highly valued in the fragrance industry.
Properties
CAS No. |
68141-22-0 |
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Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
[(E)-hex-3-enyl] 2-hydroxybenzoate |
InChI |
InChI=1S/C13H16O3/c1-2-3-4-7-10-16-13(15)11-8-5-6-9-12(11)14/h3-6,8-9,14H,2,7,10H2,1H3/b4-3+ |
InChI Key |
IEPWIPZLLIOZLU-ONEGZZNKSA-N |
Isomeric SMILES |
CC/C=C/CCOC(=O)C1=CC=CC=C1O |
Canonical SMILES |
CCC=CCCOC(=O)C1=CC=CC=C1O |
density |
1.052 - 1.067 |
physical_description |
Liquid Clear colorless liquid / Green balsamic |
solubility |
Practically insoluble or insoluble Freely soluble (in ethanol) |
Origin of Product |
United States |
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